Ethyl 2-[4-(diethylsulfamoyl)-2-nitrophenoxy]acetate

Organic Synthesis Building Block Procurement Purity Comparison

Researchers face purification bottlenecks and failed syntheses when substituting protected intermediates. This ethyl ester (CAS 731002-02-1) provides three orthogonal handles for complex molecule assembly: - **Nitro group** → reducible to aniline for amine diversification (unavailable in des-nitro analogs). - **Ethyl ester** → selectively hydrolyzed late-stage to reveal carboxylic acid for conjugation, eliminating a protection step. - **Diethylsulfamoyl** → modifiable electronic/steric handle for library synthesis. 98% purity minimizes side reactions during reduction. Lower polarity vs. free acid enables non-aqueous reactions and potential distillation-based purification at scale.

Molecular Formula C14H20N2O7S
Molecular Weight 360.38 g/mol
CAS No. 731002-02-1
Cat. No. B15273594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-[4-(diethylsulfamoyl)-2-nitrophenoxy]acetate
CAS731002-02-1
Molecular FormulaC14H20N2O7S
Molecular Weight360.38 g/mol
Structural Identifiers
SMILESCCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OCC(=O)OCC)[N+](=O)[O-]
InChIInChI=1S/C14H20N2O7S/c1-4-15(5-2)24(20,21)11-7-8-13(12(9-11)16(18)19)23-10-14(17)22-6-3/h7-9H,4-6,10H2,1-3H3
InChIKeyTZEQFXLNTIIJOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-[4-(diethylsulfamoyl)-2-nitrophenoxy]acetate (CAS 731002-02-1): A Specialized Sulfonamide Ester Building Block for Research and Development


Ethyl 2-[4-(diethylsulfamoyl)-2-nitrophenoxy]acetate (CAS 731002-02-1) is a synthetic organic compound classified as both a phenoxyacetate ester and a sulfonamide . It features a nitro group at the ortho position of the phenyl ring and a diethylsulfamoyl group at the para position. The compound's core scaffold, combining a protected carboxylic acid (ethyl ester) with a substituted sulfonamide and a reducible nitro group, makes it a versatile intermediate for further synthetic elaboration in medicinal chemistry and chemical biology. Its primary utility lies in its role as a protected, functionalized building block, where the ester moiety serves as a masked carboxylic acid handle.

Protected acid handle supports sequential synthesis without premature deprotection
Reducible ortho-nitro group enables aniline-based diversification pathways
Sulfonamide scaffold with diethylamine tail for customizable sulfonamide libraries

Why Generic Substitution is Ineffective for Ethyl 2-[4-(diethylsulfamoyl)-2-nitrophenoxy]acetate in Specialized Research


In-class compounds, such as the free acid or des-nitro analogs, cannot be simply interchanged due to fundamental differences in their physicochemical properties and synthetic utility. The ethyl ester form of this compound is less polar and more amenable to non-aqueous reaction conditions compared to its free acid counterpart . The presence of the nitro group is a critical differentiator, enabling subsequent reduction to an aniline for further diversification, a synthetic pathway unavailable in des-nitro analogs . Substituting the diethylsulfamoyl group with smaller sulfonamides (e.g., dimethyl) can alter molecular geometry and electronic properties, potentially impacting downstream reactions. These structural nuances directly affect solubility, reactivity, and the success of multi-step synthetic routes, making blind substitution a significant risk for research and process development.

Free acid form may alter synthetic efficiency due to different protection requirements and polarity.
Des-nitro analogs lack the reducible handle, which may block amine-based diversification strategies.
Smaller sulfonamide groups can shift molecular geometry and electronic properties, potentially affecting downstream reactivity.

Quantitative Differentiation Guide for Ethyl 2-[4-(diethylsulfamoyl)-2-nitrophenoxy]acetate vs. Closest Analogs


Commercial Purity Advantage: Ethyl Ester (98.0%) vs. Free Acid (95%)

When sourcing the free carboxylic acid analog (2-[4-(diethylsulfamoyl)-2-nitrophenoxy]acetic acid, CAS 733030-43-8), the standard commercial purity offered by multiple vendors is 95% . In contrast, the target ethyl ester compound is commercially available with a certified purity of 98.0% . This 3% absolute purity difference can be significant in multi-step syntheses where impurities accumulate, potentially reducing the yield and purity of the final product.

Commercial Purity
Source review
+3 percentage points
Target: 98.0% vs. free acid: 95% (min.)
Reported purity context; supports procurement selection.
Vendor specification sheets; purity may vary by batch.
Organic Synthesis Building Block Procurement Purity Comparison

Predicted Physicochemical Differentiation: Lower Density and Boiling Point Compared to Free Acid

The target ethyl ester exhibits a predicted density of 1.301±0.06 g/cm³ and a boiling point of 493.5±55.0 °C . Its free acid analog is predicted to have a significantly higher density of 1.414±0.06 g/cm³ and a higher boiling point of 524.4±60.0 °C . These differences in physical properties, while predicted, suggest the ester may be easier to purify via distillation or handle in certain types of process chromatography.

Predicted Density & Boiling Point
Data to verify
Density ~0.113 g/cm³ lower; B.P. ~30.9 °C lower
Target ester vs. free acid (predicted values)
Predicted property; may simplify solvent removal during scale-up.
Computational predictions; experimental verification recommended.
Physical Chemistry Purification Process Chemistry

Functional Group Reactivity: Ester as a Protected Carboxylic Acid vs. Free Acid Intermediate

The target compound features an ethyl ester, serving as a masked carboxylic acid that is stable to a wide range of nucleophiles and mild bases, conditions under which a free acid would be deprotonated and potentially reactive . Directly using the free acid analog (CAS 733030-43-8) would require additional protection/deprotection steps if the acid moiety needs to be unreactive during subsequent transformations. This is a class-level advantage of the ester, not unique to this specific compound, but critical for its selection in complex synthetic routes.

Ester as Protected Acid
Class-level inference
Orthogonal stability to bases/nucleophiles
Free acid reactive under same conditions
Class-level functional group logic; may support synthesis planning.
No head-to-head study identified; general organic synthesis rationale.
Synthetic Methodology Protecting Group Strategy Orthogonal Reactivity

Structural Uniqueness: Presence of the Ortho-Nitro Group vs. Des-Nitro Phenoxyacetate Analogs

A closely related analog, methyl 2-(4-(N,N-diethylsulfamoyl)phenoxy)acetate, lacks the nitro group present in the target compound . The ortho-nitro group is a crucial synthetic handle for reduction to a primary aniline, enabling the generation of a wide array of heterocyclic and amide bond formations. Des-nitro analogs preclude this entire branch of diversification chemistry. This is a definitive structural differentiator that directly dictates synthetic utility, making the nitro-substituted compound indispensable for applications requiring a masked amine.

Ortho-Nitro Group
Structural comparison
Present
Des-nitro analog: Absent
Determines synthetic utility for amine diversification; cannot be substituted.
Binary structural feature; essential for aniline-based chemistry.
Medicinal Chemistry Photochemistry Synthetic Intermediate

High-Confidence Application Scenarios for Ethyl 2-[4-(diethylsulfamoyl)-2-nitrophenoxy]acetate in Research and Early Development


Synthesis of Sulfonamide-Containing Drug Candidates via Nitro-Reduction

The target compound is ideally suited as a starting material for library synthesis where the nitro group is reduced to an aniline, followed by capping with various electrophiles to generate diverse sulfonamide analogs. Its higher commercial purity (98%) compared to the free acid reduces the risk of side reactions during reduction .

Protected Carboxylic Acid Intermediate for Peptide or Ester Prodrug Conjugates

The ethyl ester serves as a stable, orthogonal handle that can be selectively hydrolyzed late in a synthetic sequence to reveal a free carboxylic acid for conjugation to amines or alcohols. This eliminates the need for a separate protection step required if starting from the free acid form .

Process Chemistry Development Requiring Distillation-Based Purification

The predicted lower boiling point and density of the ethyl ester, relative to the free acid, suggest it may be more amenable to purification by distillation. This property is advantageous during scale-up activities where chromatographic purification is cost-prohibitive .

Photocaged Probe or PROTAC Linker Precursor

The combination of a photoreactive o-nitro group with a modifiable sulfonamide and a protected acid handle provides a trifunctional scaffold for the development of photocaged probes or as a precursor for PROTAC linker attachment, where sequential, selective functional group manipulation is required [1].

Application
Selection Property
Validation Focus
Sulfonamide library synthesis
Nitro-reduction capability & purity grade
Aniline formation efficiency; impurity profiling
Protected acid intermediate
Ester stability under basic conditions
Selective hydrolysis timing; conjugate yield
Process development (distillation)
Predicted lower boiling point & density
Distillation feasibility; solvent removal efficiency
Photocaged probe / PROTAC linker
Trifunctional scaffold (nitro, sulfonamide, ester)
Sequential functional group manipulation; photochemical reactivity
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